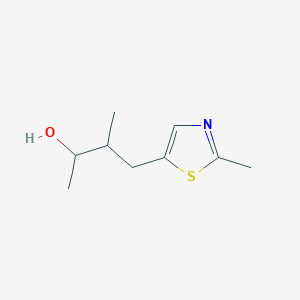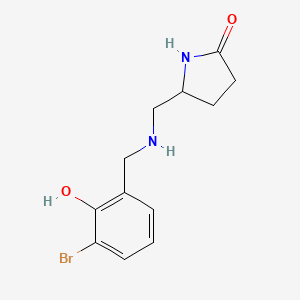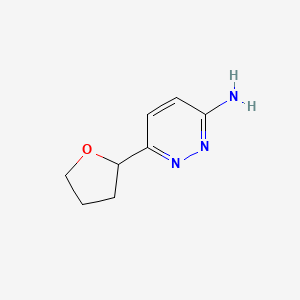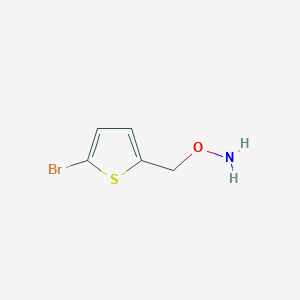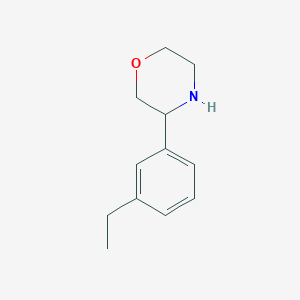
3-(3-Ethylphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethylphenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines containing both nitrogen and oxygen in a six-membered ring. The presence of the 3-ethylphenyl group attached to the morpholine ring gives this compound unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethylphenyl)morpholine typically involves the reaction of 3-ethylphenylamine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethylene oxide, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as palladium or ruthenium can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(3-Ethylphenyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in the study of enzyme-substrate interactions.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Morpholine: The parent compound without the 3-ethylphenyl group.
3-Phenylmorpholine: Similar structure but without the ethyl group on the phenyl ring.
3-(4-Ethylphenyl)morpholine: Similar structure but with the ethyl group in a different position on the phenyl ring.
Uniqueness: 3-(3-Ethylphenyl)morpholine is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological or industrial properties compared to its analogs.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-ethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-2-10-4-3-5-11(8-10)12-9-14-7-6-13-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |
InChI Key |
ZUVRILXOLYFHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
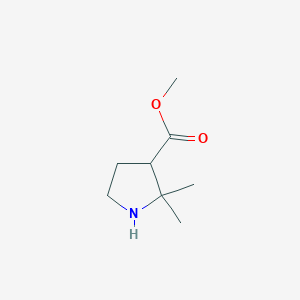
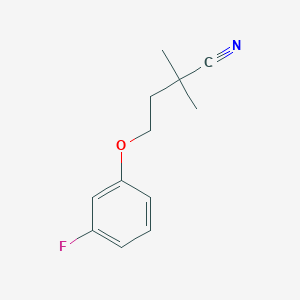

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)

![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)
